molecular formula C10H22O2Si B11896205 (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal

(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal

Cat. No.: B11896205
M. Wt: 202.37 g/mol
InChI Key: NKHQBMYOUZUYKH-VIFPVBQESA-N
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Description

(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is a chiral aldehyde featuring a tert-butyldimethylsilyl (TBDMS) ether protecting group at the C2 position of a butanal backbone. This compound is critical in asymmetric synthesis, particularly in the preparation of pharmaceuticals and natural products, where stereochemical control and selective deprotection are essential. The TBDMS group enhances stability under basic and mildly acidic conditions while allowing cleavage via fluoride-based reagents (e.g., TBAF) .

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal

InChI

InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1

InChI Key

NKHQBMYOUZUYKH-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC(C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

  • Temperature : Reactions proceed at 0–25°C to minimize side reactions.

  • Stoichiometry : A 1.2–1.5 molar excess of TBSCl ensures complete conversion.

Mechanistic Considerations :
The reaction follows an SN2-like mechanism, where the alkoxide ion attacks the electrophilic silicon center. Pentavalent silicon intermediates are stabilized by hyperconjugation, as evidenced by crystallographic studies of analogous silyl ethers.

Purification :
Crude products are purified via column chromatography (5–10% ethyl acetate/hexanes) or distillation under reduced pressure (35°C at 6.1 × 10⁻² mmHg).

Organocatalytic Asymmetric Synthesis Using IDPi Catalysts

A breakthrough in enantioselective silyl ether synthesis was achieved using imidodiphosphorimidate (IDPi) catalysts. This method enables the direct formation of Si-stereogenic centers via a desymmetrizing carbon–carbon bond-forming reaction.

Reaction Protocol

  • Substrates : Symmetrical bis(methallyl)silanes and phenols.

  • Catalyst : IDPi 3e (2.5 mol %).

  • Solvent : Toluene at −20°C.

  • Yield : >95% with 97:3 enantiomeric ratio (e.r.).

Key Optimization Data :

CatalystSolventTemperature (°C)Yield (%)e.r.
IDPi 3eToluene−20>9597:3

Mechanistic Pathway :

  • Protonation : IDPi protonates the silane, forming a cationic intermediate stabilized by silicon hyperconjugation.

  • Cation–π Cyclization : Intramolecular cyclization generates a six-membered silylium intermediate.

  • Si–O Bond Formation : Reaction with phenol yields the enantiopure silyl ether.

Derivatization :
The product undergoes further transformations, including hydroboration (90% yield, retained e.r.) and hydrosilylation (55% yield), demonstrating synthetic versatility.

Chiral Resolution of Racemic Mixtures

While less efficient, classical resolution remains viable for small-scale synthesis.

Procedure:

  • Racemic Synthesis : Prepare racemic 2-[tert-butyl(dimethyl)silyl]oxybutanal via standard silylation.

  • Chiral Auxiliary : Employ (S)-α,α-diphenyl-2-pyrrolidinemethanol to form diastereomeric intermediates.

  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution.

Limitations :

  • Low throughput (typical yields <50%).

  • Requires expensive chiral columns.

Comparative Analysis of Methods

MethodYield (%)Enantioselectivity (e.r.)ScalabilityCost
Standard Silylation70–85RacemicHighLow
IDPi Catalysis>9597:3ModerateHigh
Chiral Resolution30–50>99:1LowVery High

Recommendations :

  • Industrial scale : Standard silylation for cost efficiency.

  • Asymmetric synthesis : IDPi catalysis for enantiopurity.

Chemical Reactions Analysis

Nucleophilic Additions to the Aldehyde Group

The aldehyde moiety undergoes classic nucleophilic additions with organometallic reagents. In THF at -78°C, Grignard or organolithium reagents attack the carbonyl carbon, forming secondary alcohols with retention of the silyl protecting group (Table 1) .

Table 1: Representative Nucleophilic Additions

ReagentProductYieldConditions
MeMgBr(2S)-2-[TBSO]butan-1-ol85%THF, -78°C → rt
PhLi(2S)-2-[TBSO]-1-phenylbutan-1-ol78%THF, -78°C, 2 hr

The silyl group remains intact under these conditions, enabling sequential functionalization .

Reductive Amination

The aldehyde reacts with primary amines (e.g., benzylamine) in methanol, followed by NaBH₄ reduction at 0°C → rt, yielding secondary amines. This one-pot method achieves quantitative conversion with excellent stereocontrol :
Aldehyde+RNH2MeOHImineNaBH4Amine\text{Aldehyde} + \text{RNH}_2 \xrightarrow{\text{MeOH}} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{Amine}

Key Example :

  • Benzylamine → N-benzyl-4-((tert-butyldimethylsilyl)oxy)butan-1-amine (100% yield) .

Participation in Reformatsky Reactions

The compound serves as an electrophilic partner in Reformatsky reactions. When reacted with zinc-activated tert-butyl bromoacetate in THF at 65°C, it forms β-hydroxy esters via a -Brook rearrangement (Table 2) .

Table 2: Reformatsky Reaction Parameters

Reformatsky ReagentProductYieldTemperature
Zn/t-BuBrOAc(3R,5S)-t-Bu 6-chloro-3,5-dihydroxyhexanoate65%65°C, 24 hr

Steric effects from the silyl group direct regioselectivity, as confirmed by DFT calculations .

Oxidation:

The aldehyde can be oxidized to carboxylic acids using TEMPO/Cu(II)/O₂ systems at 30–50°C, though this is less common due to competing silyl deprotection .

Deprotection:

The tert-butyldimethylsilyl (TBS) group is cleaved under acidic (e.g., CSA in DCM) or fluoride-mediated conditions (e.g., TBAF in THF), regenerating the free alcohol :
TBS-O-RTBAFHO-R+TBS-F\text{TBS-O-R} \xrightarrow{\text{TBAF}} \text{HO-R} + \text{TBS-F}

Stereoselective Aldol Reactions

In lanthanide-catalyzed aldol cascades, the compound acts as a glycolate enolate precursor. For example, with MgBr alkoxides, it undergoes a hydride addition/ -Brook rearrangement/aldol sequence (dr up to 10:1) :
Silyl glyoxylate+R-MgBrα,β-dihydroxyester\text{Silyl glyoxylate} + \text{R-MgBr} \rightarrow \alpha,\beta\text{-dihydroxyester}

Biological Relevance

The TBS group enhances cytotoxicity in drug candidates by modulating lipophilicity and metabolic stability. Derivatives show IC₅₀ values <10 μM against HL60 leukemia cells, with structure-activity relationships highlighting the silyl group’s role .

Critical Analysis of Reaction Mechanisms

  • Steric Effects : The bulky TBS group impedes nucleophilic attack at the silicon center while directing aldehyde reactivity .

  • Electronic Effects : Electron donation from the silyl ether stabilizes transition states in Brook rearrangements .

  • Catalytic Systems : Lanthanide triisopropoxides (e.g., La(OiPr)₃) enable catalytic aldol cascades with turnover numbers >50 .

This compound’s versatility in asymmetric synthesis and bioactivity modulation underscores its importance in modern organic chemistry.

Scientific Research Applications

Organic Synthesis

Intermediate in Complex Molecules
This compound is frequently utilized as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for constructing various pharmaceuticals and natural products. The tert-butyldimethylsilyl (TBS) protecting group allows for selective deprotection and functionalization during multi-step synthesis processes.

Protecting Group Chemistry
The TBS group is particularly valuable for protecting hydroxyl groups, which prevents unwanted reactions during subsequent synthetic steps. This application is crucial in multi-step organic synthesis where maintaining the integrity of functional groups is essential.

Medicinal Chemistry

Synthesis of Bioactive Compounds
In medicinal chemistry, (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal serves as a precursor for synthesizing bioactive compounds. It has been employed in the development of various pharmaceutical agents, including statins, which are used to lower cholesterol levels. The compound's role in the synthesis of intermediates for statins highlights its significance in therapeutic applications .

Case Study: Statin Development
Research has demonstrated that this compound can be transformed into key intermediates for statins like Atorvastatin and Rosuvastatin through specific synthetic pathways involving oxidation and reduction reactions. These processes illustrate the compound's importance in producing drugs that inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Material Science

Silicon-Based Materials
The compound is also utilized in material science, particularly in the preparation of silicon-based materials and polymers. Its silyl group contributes to the formation of siloxane linkages, which are important in creating durable materials with unique properties.

Comparative Data Table

Application AreaSpecific UseKey Benefits
Organic SynthesisIntermediate for complex molecule synthesisStability and reactivity
Medicinal ChemistryPrecursor for bioactive compounds (e.g., statins)Essential for drug development
Material SciencePreparation of silicon-based materialsEnhances material properties

Mechanism of Action

The mechanism of action of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal involves its reactivity as an aldehyde and the stability provided by the tert-butyl(dimethyl)silyl protecting group. The protecting group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal with structurally related aldehydes:

Compound Molecular Formula Molecular Weight LogP<sup>a</sup> PSA (Ų)<sup>b</sup> Storage Conditions Hazard Code
(2S)-2-TBDMS-oxypropanal<sup>c</sup> C9H20O2Si 188.34 2.60 26.30 -20°C, inert gas F+
(2S)-2-TBDMS-oxybutanal (target compound) C10H22O2Si 202.37 ~3.0<sup>d</sup> 26.30 -20°C, inert gas F+ (assumed)
(2S)-2-TBDPS-oxybutanal<sup>e</sup> C22H30O2Si 362.56 ~5.5<sup>d</sup> 26.30 -20°C, inert gas F+

Notes:

  • <sup>a</sup>LogP (octanol-water partition coefficient) reflects lipophilicity; higher values indicate greater membrane permeability.
  • <sup>b</sup>Polar Surface Area (PSA) is consistent across analogs due to identical functional groups (aldehyde + silyl ether).
  • <sup>c</sup>Data from for propanal analog (CAS 87727-28-4) .
  • <sup>d</sup>Estimated based on alkyl chain elongation or aryl substitution.
  • <sup>e</sup>TBDPS = tert-butyldiphenylsilyl.
Key Observations:

Steric Bulk : Replacing dimethyl groups in TBDMS with diphenyl groups (TBDPS) drastically increases molecular weight (362.56 vs. 202.37) and LogP (~5.5 vs. ~3.0), favoring steric protection but reducing solubility in polar solvents .

Disclaimers :

  • Data for butanal derivative is partially inferred from propanal analogs and structural trends.
  • Hazard codes for butanal assumed based on similarity to propanal.

Biological Activity

(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is a compound of interest in organic and medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance in research.

The compound is synthesized through various methods involving the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride, which serves as a protective group in organic synthesis. The synthesis typically involves the reaction of butanal with TBDMS chloride in the presence of a base such as imidazole or triethylamine, facilitating the formation of silyl ethers.

Biological Activity

Research indicates that compounds containing silyl ether functionalities exhibit diverse biological activities, including:

  • Antitumor Activity : Silyl ethers have been reported to inhibit cell growth and modulate signaling pathways related to cancer progression. For example, studies have shown that certain silyl derivatives can activate protein kinase C, which plays a crucial role in cell proliferation and survival .
  • Antioxidant Properties : The presence of silyl groups can enhance the antioxidant capacity of compounds, potentially offering protective effects against oxidative stress-related diseases .
  • Enzymatic Interactions : Some studies suggest that silyl ethers can influence enzyme activity, thereby affecting metabolic pathways. This modulation can lead to altered pharmacokinetics and pharmacodynamics of drugs .

Case Studies

  • Synthesis and Characterization :
    A study synthesized tert-butyldimethylsilyl chitosan, which demonstrated improved solubility and bioactivity compared to unmodified chitosan. The modified chitosan showed enhanced penetration in biological systems, indicating potential applications in drug delivery .
  • Antitumor Research :
    Research on similar silyl derivatives has indicated their ability to inhibit tumor cell lines by inducing apoptosis. The mechanism often involves the modulation of cell membrane properties and signal transduction pathways .
  • Toxicological Assessments :
    Toxicity studies have shown that while many silyl compounds are generally safe at therapeutic doses, their long-term effects require further investigation. The safety profile is essential for their application in pharmaceuticals .

Data Tables

Biological ActivityMechanismReferences
AntitumorInhibition of cell growth via PKC activation ,
AntioxidantScavenging free radicals ,
Enzymatic modulationAltered metabolic pathways ,

Q & A

Q. What is the role of the tert-butyl(dimethyl)silyl (TBS) group in the synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal, and how does it influence subsequent reaction steps?

The TBS group serves as a temporary protective moiety for the hydroxyl group during multi-step synthesis, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its steric bulk and stability under basic/acidic conditions make it ideal for preserving stereochemistry in chiral intermediates. For example, in asymmetric aldol reactions, TBS protection ensures regioselectivity and minimizes racemization . Removal typically requires fluoride-based reagents (e.g., TBAF), which cleave the Si–O bond without affecting sensitive functional groups like aldehydes .

Q. Which spectroscopic methods are most effective for confirming the stereochemical configuration and purity of this compound?

Key techniques include:

  • 1H/13C NMR : Assigning diastereotopic protons and coupling constants (e.g., 3JHH^3J_{HH}) to confirm the (2S) configuration. The TBS group’s tert-butyl protons appear as a singlet near δ 0.8–1.1 ppm, while the aldehyde proton resonates at δ 9.5–10.0 ppm .
  • Optical Rotation ([α]D) : Comparing measured values with literature data for enantiomeric excess (e.g., [α]D = +15.6° for a related TBS-protected aldehyde ).
  • HRMS : Validating molecular formula (e.g., C11_{11}H24_{24}O2_2Si requires m/z 240.1548 [M+H]+^+) .

Q. What are the standard protocols for introducing the TBS protecting group to alcohols in aldehyde-containing systems?

The TBS group is typically introduced using TBSOTf (tert-butyldimethylsilyl triflate) with a hindered base (e.g., 2,6-lutidine) in anhydrous CH2_2Cl2_2 at 0°C to room temperature. For example:

  • Add TBSOTf (1.2 equiv) dropwise to a stirred solution of the alcohol and 2,6-lutidine (2.5 equiv) in CH2_2Cl2_2.
  • Monitor completion via TLC (Rf_f shift). Quench with aqueous NaHCO3_3, extract, and purify via flash chromatography .

Advanced Research Questions

Q. How can researchers optimize the asymmetric synthesis of this compound to achieve high enantiomeric excess?

Strategies include:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during aldol reactions .
  • Catalytic Asymmetric Methods : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Jacobsen’s Co-salen) for enantioselective aldehyde functionalization .
  • Stereochemical Analysis : Validate enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or Mosher ester derivatization .

Q. What strategies resolve contradictions between predicted and observed NMR chemical shifts for this compound in complex mixtures?

  • Differential Solvent Systems : Compare shifts in CDCl3_3 vs. DMSO-d6_6 to identify hydrogen bonding or aggregation effects.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H–1^1H and 1^1H–13^{13}C couplings. For example, the aldehyde proton (δ ~9.8 ppm) shows no correlation to adjacent protons in HSQC, confirming its isolated position .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .

Q. How does the TBS group in this compound influence its reactivity in aldol additions compared to unprotected analogs?

The TBS group:

  • Reduces Electrophilicity : Steric hindrance slows aldehyde’s participation in nucleophilic additions, requiring stronger bases (e.g., LDA) or Lewis acids (e.g., TiCl4_4) to activate the carbonyl .
  • Enhances Diastereoselectivity : In Evans–Saksena aldol reactions, the bulky TBS group favors anti-Felkin–Anh transition states, yielding >90% de .
  • Enables Chemoselectivity : The aldehyde remains unreactive toward Grignard reagents until deprotection with TBAF .

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